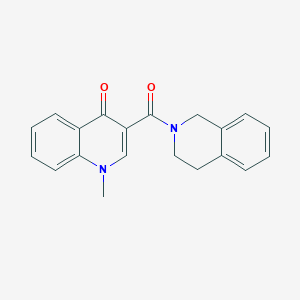![molecular formula C18H20N2O2 B4452358 2-(piperidinocarbonyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B4452358.png)
2-(piperidinocarbonyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one
概要
説明
2-(piperidinocarbonyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one is a complex organic compound belonging to the pyridoquinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidinocarbonyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.
化学反応の分析
Types of Reactions
2-(piperidinocarbonyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrazine hydrate (N2H4·H2O)
Substitution: Various nucleophiles such as amines or alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
科学的研究の応用
2-(piperidinocarbonyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticoagulant by inhibiting blood coagulation factors Xa and XIa.
Biology: It can be used as a probe to study various biological pathways and interactions.
Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-(piperidinocarbonyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits the activity of coagulation factors Xa and XIa by binding to their active sites . This prevents the formation of blood clots and can be useful in the treatment of thrombotic disorders.
類似化合物との比較
Similar Compounds
4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds share a similar core structure but differ in their substituents and functional groups.
1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one: Another related compound with variations in the hydrogenation state and substituents.
Uniqueness
2-(piperidinocarbonyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one is unique due to its specific piperidinocarbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
IUPAC Name |
3-(piperidine-1-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-14-8-4-6-13-7-5-11-20(16(13)14)12-15(17)18(22)19-9-2-1-3-10-19/h4,6,8,12H,1-3,5,7,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBADDMNLSRPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN3CCCC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[Methyl(methylsulfonyl)amino]phenoxy]acetamide](/img/structure/B4452282.png)
![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4452289.png)
![N-isopropyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4452292.png)

![1-ETHYL-4-OXO-N-[(PYRIDIN-2-YL)METHYL]-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE](/img/structure/B4452301.png)
![N-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B4452312.png)
![N-cycloheptyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B4452333.png)
![N-(3-hydroxypropyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B4452340.png)
![N-(2-furylmethyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B4452342.png)
![1-oxo-N-(3-pyridinylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B4452344.png)
![2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B4452365.png)
![2-(1-azepanylcarbonyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B4452379.png)
![3-(4-Methylpiperazine-1-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraen-4-one](/img/structure/B4452385.png)
![2-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B4452392.png)
